molecular formula C13H9FO2 B143661 2-Fluorobiphenyl-4-carboxylic acid CAS No. 137045-30-8

2-Fluorobiphenyl-4-carboxylic acid

Cat. No. B143661
M. Wt: 216.21 g/mol
InChI Key: PFKITESTTSWHMP-UHFFFAOYSA-N
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Description

2-Fluorobiphenyl-4-carboxylic acid is a chemical compound that is part of the biphenyl carboxylic acids family, characterized by the presence of a fluorine atom on the biphenyl structure. While the provided papers do not directly discuss 2-Fluorobiphenyl-4-carboxylic acid, they do provide insights into similar fluorinated aromatic compounds and their synthesis, properties, and applications, which can be relevant to understanding the compound .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or fluorinated groups into the aromatic ring. For example, the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in the production of the antihypertensive agent Nebivolol, involves multiple steps including esterification, rearrangement, acylation, cyclization, hydrolysis, and hydrogenation . Similarly, the synthesis of 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid from p-fluorophenol involves methylation, Friedel-Crafts reaction, and Michael addition . These methods could potentially be adapted for the synthesis of 2-Fluorobiphenyl-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized using techniques such as X-ray diffraction, as seen in the study of 2'-iodobiphenyl-4-carboxylic acid . The presence of fluorine can influence the electronic distribution and the geometry of the molecule, which can be crucial for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid plays a crucial role in catalyzing the dehydrative condensation between carboxylic acids and amines . The introduction of fluorine into aromatic compounds can also affect their photophysical properties, as demonstrated by the synthesis of novel 2-aryl-1,2,3-triazol-4-carboxylic acids with bright blue fluorescence .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often characterized by spectroscopic methods such as IR, NMR, and MS spectrometry. For example, the synthesized compounds in the preparation of 3-amino-2-fluoro carboxylic acid derivatives were fully characterized by these methods . The introduction of fluorine can significantly alter the compound's properties, such as its acidity (pKa), boiling point, and solubility, which are important for its potential applications.

Scientific Research Applications

Biodegradation Studies

  • Degradation by Bacteria: Pseudomonas pseudoalcaligenes KF707 can degrade 2-Fluorobiphenyl-4-carboxylic acid, using it as a carbon and energy source. The study demonstrates that fluorinated biphenyls like 2-Fluorobiphenyl-4-carboxylic acid are degraded via the classical Bph pathway to fluorobenzoate (Murphy, Quirke, & Balogun, 2008).

Analytical Chemistry Applications

  • HPLC Analysis: A system using 4-bromomethyl-7-acetoxycoumarin (Br-Mac) as the fluorescence reagent for high-performance liquid chromatography (HPLC) of carboxylic acids includes 2-Fluorobiphenyl-4-carboxylic acid. This method provides high sensitivity for detecting low levels of carboxylic acids (Tsuchiya, Hayashi, Naruse, & Takagi, 1982).

Synthesis and Transformation

  • Intermediate in Synthesis: 2-Fluorobiphenyl-4-carboxylic acid serves as a key intermediate in the synthesis of various compounds, such as 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, which is crucial in the production of antihypertensive agents (Xin-zhi, 2007).
  • Biphenyl Degradation: In studies of anaerobic degradation of biphenyl, 2-Fluorobiphenyl-4-carboxylic acid was identified as an intermediate, demonstrating its role in the environmental degradation pathways of aromatic hydrocarbons (Selesi & Meckenstock, 2009).

Pharmaceutical Research

Environmental and Toxicological Studies

  • Toxicity Evaluation: The toxicity of fluorinated compounds, including derivatives of 2-Fluorobiphenyl-4-carboxylic acid, is assessed for their potential environmental and health impacts. This includes studies on their effects on various aquatic organisms and plants (Phillips, Dinglasan-Panlilio, Mabury, Solomon, & Sibley, 2007).

Safety And Hazards

While specific safety and hazard information for 2-Fluorobiphenyl-4-carboxylic acid is not available, general precautions include avoiding ingestion and inhalation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

3-fluoro-4-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKITESTTSWHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobiphenyl-4-carboxylic acid

CAS RN

137045-30-8
Record name 2-Fluorobiphenyl-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137045308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluorobiphenyl-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-FLUOROBIPHENYL-4-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6XXN3O38O
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of magnesium (0.968 g, 3.98 mmol) and a few crystals of iodine in anhyd THF (200 mL) were treated with dropwise addition of 10 mL of a solution of 4-bromo-2-fluorobiphenyl (10.0 g, 3.98 mmol) in THF (100 mL). The mixture was heated to gentle reflux and a reaction ensued. At that time, the remaining solution of 4-bromo-2-fluorobiphenyl was added dropwise to the flask over a 3-minute period. The contents were then stirred at reflux under argon until no magnesium consumption was observed. The reaction mixture was subsequently cooled to −10° C. and treated with dry ice (˜70 g). The reaction mixture was quenched with 20% aqueous hydrochloric acid (50 mL), and the layers were separated. The aqueous phase was extracted with ethyl acetate (2×20 mL), and the combined organic layer was washed with brine (30 mL), dried over anhyd sodium sulfate and concentrated to about ⅓ of its original volume. The contents were treated with hexane (200 mL), and the precipitate was filtered and dried under high vacuum to afford 3-fluoro-4-phenylbenzoic acid (6.37 g, 74%) as a white, crystalline solid. 1H-NMR (DMSO-d6): δ7.48 (m, 3H); 7.59 (m, 2H); 7.66 (dd, J=8.1, 8.1 Hz, 1H); 7.76 (dd, J=1.5, 11.6 Hz, 1H); 7.85 (dd, J=1.5, 8.1 Hz, 1H); 13.30 (br s, 1H). Anal. Calcd for C13H9FO2: C, 72.22; H, 4.20; F, 8.79. Found: C, 71.95; H, 4.11; F, 9.07.
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0.968 g
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10 g
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200 mL
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100 mL
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70 g
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Synthesis routes and methods II

Procedure details

Few crystals of iodine are added to tetrahydrofuran (1400 mL) containing magnesium turnings (25.17 g, 1.035 mol). The mixture is heated at 60-70° C. A solution of 4-bromo-2-fluorobiphenyl (200 g, 0.797 mol) in tetrahydrofuran (600 mL) is added dropwise to the reaction mixture and refluxed for 1 hr. Reaction mixture is brought to room temperature and then cooled to −20° C. Carbon dioxide gas is passed through the reaction mixture for 45 minutes. The reaction mixture is treated with 3N HCl (500 mL) and extracted with ethyl acetate (2×500 mL). Combined organic layer is dried over sodium sulphate. Removal of solvent under reduced pressure gives a solid which is washed with diethyl ether (2×200 mL) and then dried to furnish 2-fluorobiphenyl-4-carboxylic acid.
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1400 mL
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200 g
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600 mL
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
R Yadav, A Kaur, D Yadav… - Int. J. Res. Dev. Pharm. L …, 2012 - researchgate.net
… Various imidazo[2,1-b][1,3,4]-thiadiazole derivatives of 2fluorobiphenyl-4-carboxylic acid and biphenyl-4-carboxylic acid derivatives were synthesized using reaction scheme 1. …
Number of citations: 8 www.researchgate.net
N Beaulieu, TD Cyr, EG Lovering - Drug development and …, 1991 - Taylor & Francis
A high performance liquid chromatographic method has been developed for the assay of flurbiprofen, or flurbiprofen sodium and related compounds in drug raw materials and tablets. A …
Number of citations: 10 www.tandfonline.com
RWH Perera, WJ Lough - Journal of Liquid Chromatography & …, 2013 - Taylor & Francis
… an isocratic production QC method for the determination of its related substances had a 120 min run time; two of the early eluting peaks (arising from 2-fluorobiphenyl-4-carboxylic acid …
Number of citations: 3 www.tandfonline.com
SL Adamski-Werner, SK Palaninathan… - Journal of medicinal …, 2004 - ACS Publications
Analogues of diflunisal, an FDA-approved nonsteroidal antiinflammatory drug (NSAID), were synthesized and evaluated as inhibitors of transthyretin (TTR) aggregation, including …
Number of citations: 287 pubs.acs.org
SN Haydar, C Ghiron, L Bettinetti, H Bothmann… - Bioorganic & medicinal …, 2009 - Elsevier
Alpha 7 nicotinic acetylcholine receptor (α 7 nAChR) agonists are promising therapeutic candidates for the treatment of cognitive impairment associated with a variety of disorders …
Number of citations: 66 www.sciencedirect.com
MJ Rashkin - 2004 - search.proquest.com
There is still debate about the factors that contribute to aromatic interactions. Herein I present investigations into aromatic interactions in water and organic solvent. We measured the …
Number of citations: 2 search.proquest.com
SA Payne, W Stoeffl, NP Zaitseva, NJ Cherepy… - 2016 - osti.gov
… The measured PSD separation of 0.215 is greater than that of stilbene, which has a PSD separation of about 0.132, and therefore 2-fluorobiphenyl-4-carboxylic acid, in some …
Number of citations: 1 www.osti.gov
B Point, K Andersen
Number of citations: 0

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